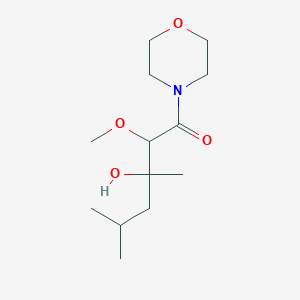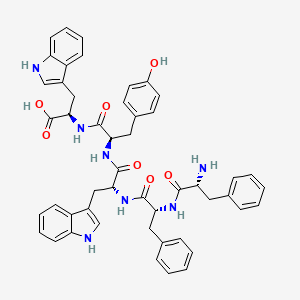
D-Phenylalanyl-D-phenylalanyl-D-tryptophyl-D-tyrosyl-D-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Phenylalanyl-D-phenylalanyl-D-tryptophyl-D-tyrosyl-D-tryptophan is a synthetic peptide composed of five amino acids: D-phenylalanine, D-phenylalanine, D-tryptophan, D-tyrosine, and D-tryptophan.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanyl-D-phenylalanyl-D-tryptophyl-D-tyrosyl-D-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with a protected side chain, is coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
D-Phenylalanyl-D-phenylalanyl-D-tryptophyl-D-tyrosyl-D-tryptophan can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tyrosine and tryptophan.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid side chains can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dopaquinone .
Scientific Research Applications
D-Phenylalanyl-D-phenylalanyl-D-tryptophyl-D-tyrosyl-D-tryptophan has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of D-Phenylalanyl-D-phenylalanyl-D-tryptophyl-D-tyrosyl-D-tryptophan involves its interaction with specific molecular targets. These interactions can modulate various signaling pathways, leading to biological effects. For example, the compound may bind to receptors or enzymes, altering their activity and downstream signaling .
Comparison with Similar Compounds
Similar Compounds
D-Phenylalanyl-D-phenylalanyl-D-tryptophyl-D-tyrosyl-D-tryptophan: Unique due to its specific sequence and combination of amino acids.
Other Peptides: Similar peptides may include sequences with different amino acids or stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific sequence and the presence of multiple aromatic amino acids, which can influence its chemical properties and biological activity .
Properties
CAS No. |
644996-87-2 |
|---|---|
Molecular Formula |
C49H49N7O7 |
Molecular Weight |
848.0 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C49H49N7O7/c50-38(23-30-11-3-1-4-12-30)45(58)53-41(24-31-13-5-2-6-14-31)46(59)55-43(26-33-28-51-39-17-9-7-15-36(33)39)48(61)54-42(25-32-19-21-35(57)22-20-32)47(60)56-44(49(62)63)27-34-29-52-40-18-10-8-16-37(34)40/h1-22,28-29,38,41-44,51-52,57H,23-27,50H2,(H,53,58)(H,54,61)(H,55,59)(H,56,60)(H,62,63)/t38-,41-,42-,43-,44-/m1/s1 |
InChI Key |
HSJHPFGZRYPLGP-RIDLLLQGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=C(C=C5)O)C(=O)N[C@H](CC6=CNC7=CC=CC=C76)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


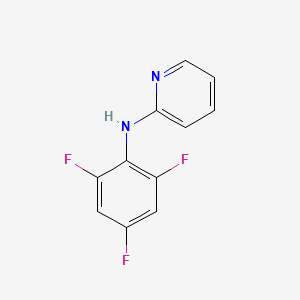
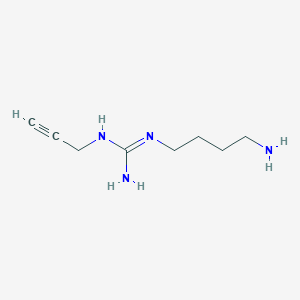
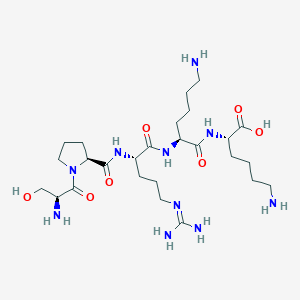
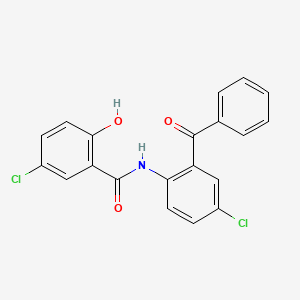
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide](/img/structure/B12594703.png)
![4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid](/img/structure/B12594710.png)
![3-Hydroxy-4-({[3-(trimethoxysilyl)propyl]amino}methylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12594727.png)
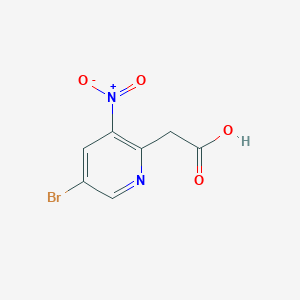
![2-amino-4-pyridin-4-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12594741.png)
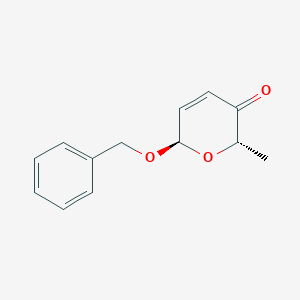
![Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl-](/img/structure/B12594755.png)
![2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one](/img/structure/B12594759.png)
![2,4-Dichloro-6-(4-chlorophenyl)-5-[4-(methylsulfanyl)phenyl]pyrimidine](/img/structure/B12594767.png)
